molecular formula C10H15NO4 B1255088 Clasto-Lactacystin -lactone

Clasto-Lactacystin -lactone

Cat. No.: B1255088
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-NUMRIWBASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clasto-Lactacystin -lactone is a complex organic compound with a unique bicyclic structure

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10+/m1/s1

InChI Key

FWPWHHUJACGNMZ-NUMRIWBASA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@](C(=O)O2)(NC1=O)[C@H](C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Synonyms

c-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome

Origin of Product

United States

Preparation Methods

Step 1: Protection of Glycine Ester

The synthesis begins with the protection of a glycine ester to prevent unwanted side reactions during subsequent steps. The ester group is typically protected using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups, which are stable under basic and acidic conditions. For example:

Glycine esterBoc2O, DMAPProtected glycine ester\text{Glycine ester} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Protected glycine ester}

This step ensures regioselectivity in the Dieckmann cyclization.

Step 2: Dieckmann Cyclization

The protected glycine ester undergoes intramolecular cyclization via a Dieckmann reaction to form the pyrrolidinone ring. This reaction is catalyzed by a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C:

Protected esterNaH, THFPyrrolidinone intermediate\text{Protected ester} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidinone intermediate}

The reaction proceeds through enolate formation, followed by cyclization to yield the five-membered ring.

Step 3: Acylation for Side-Chain Introduction

The pyrrolidinone intermediate is functionalized with a side chain using acylation reagents. For instance, treatment with acetyl chloride or a mixed anhydride introduces the necessary substituents for subsequent lactonization:

PyrrolidinoneAcCl, Et3NAcylated intermediate\text{Pyrrolidinone} \xrightarrow{\text{AcCl, Et}_3\text{N}} \text{Acylated intermediate}

This step establishes the stereochemistry required for β-lactone formation.

Lactonization to Form the β-Lactone Moiety

Deprotection and Cyclization

The final step involves deprotection of the acylated intermediate under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a β-hydroxy acid. Subsequent heating induces lactonization:

Acylated intermediateTFA, CH2Cl2β-Hydroxy acidΔClasto-lactacystin β-lactone\text{Acylated intermediate} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \beta\text{-Hydroxy acid} \xrightarrow{\Delta} \text{Clasto-lactacystin } \beta\text{-lactone}

This intramolecular esterification is critical for forming the strained β-lactone ring, which confers proteasome inhibitory activity.

Optimization and Yield Data

The four-step synthesis from achieves an overall yield of approximately 15–20%, with the Dieckmann cyclization being the yield-limiting step (40–50% efficiency). Key reaction conditions and yields are summarized below:

StepReaction TypeReagents/ConditionsYield (%)
1ProtectionBoc₂O, DMAP, CH₂Cl₂85
2Dieckmann CyclizationNaH, THF, −78°C45
3AcylationAcCl, Et₃N, CH₂Cl₂75
4Deprotection/LactonizationTFA, CH₂Cl₂, Δ60

While the route outlined above is the most widely cited, alternative approaches have been explored:

  • Corey’s Method : Utilizes a chiral auxiliary to control stereochemistry during lactonization, achieving higher enantiomeric excess (ee) but requiring additional steps[6b].

  • Chida’s Approach : Employs a ring-closing metathesis strategy for pyrrolidinone formation, though with lower yields (~10%)[7b].

The Dieckmann-based method remains preferred for its balance of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Clasto-Lactacystin -lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Clasto-Lactacystin -lactone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Clasto-Lactacystin -lactone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clasto-Lactacystin -lactone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and synthesis.

Q & A

Q. What experimental approaches are used to assess proteasome inhibition by Clasto-Lactacystin β-lactone?

To evaluate proteasome inhibition, researchers typically use purified 20S or 26S proteasome particles and measure peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like) using fluorogenic substrates. Kinetic assays are performed by pre-incubating proteasomes with the compound, followed by substrate addition and fluorescence monitoring. Dose-response curves (IC50 values) are generated to quantify potency. Parallel experiments in cell lines (e.g., pulse-chase analysis with radiolabeled proteins) validate intracellular effects on protein degradation .

Q. How can researchers determine the effect of Clasto-Lactacystin β-lactone on intracellular protein degradation?

Pulse-chase experiments with radiolabeled amino acids (e.g., 35^{35}S-methionine) are employed. Cells are treated with the compound, pulsed with the label to incorporate it into newly synthesized proteins, and chased over time. Protein degradation rates are quantified via trichloroacetic acid precipitation or SDS-PAGE/autoradiography. Comparison between treated and untreated cells reveals inhibition of both short- and long-lived protein turnover. Lysosomal degradation should be ruled out using inhibitors like leupeptin .

Q. What in vitro models are appropriate for studying neurite outgrowth induction by Clasto-Lactacystin β-lactone?

Neuro 2A mouse neuroblastoma cells are a standard model. Cells are treated with the compound (10–20 μM) and monitored for neurite extension over 16–32 hours. Pharmacological inhibitors (e.g., actin polymerization blockers like cytochalasin D or microtubule disruptors like nocodazole) are used to dissect cytoskeletal dependencies. De novo protein synthesis requirements can be tested with cycloheximide pretreatment .

Advanced Research Questions

Q. How can conflicting data on proteasome subunit specificity be resolved?

Early studies reported selective modification of β-subunit X, but subsequent work demonstrated covalent modification of all catalytic β-subunits. To resolve this, use radiolabeled 3^3H-Clasto-Lactacystin β-lactone in proteasome-binding assays combined with SDS-PAGE/autoradiography. Subunit-specific antibodies (e.g., anti-LMP2/LMP7 for immunoproteasomes) in Western blots can confirm modifications across subunits. Comparative studies in IFN-γ-treated cells (inducing immunoproteasomes) further validate pan-subunit effects .

Q. What strategies optimize the stereoselective synthesis of Clasto-Lactacystin β-lactone?

Key steps include:

  • Stereogenic center construction : Intramolecular C–H insertion reactions to establish the γ-lactam core (C6 stereochemistry).
  • Aldol reaction : L-serine-derived chirality guides the formation of quaternary C5 and carbinol C9 centers with high enantiomeric excess.
  • β-lactone formation : Elimination of N-acetylcysteine from lactacystin precursors under controlled conditions. Avoid chiral auxiliaries by leveraging inherent L-serine stereochemistry .

Q. How do researchers differentiate Clasto-Lactacystin β-lactone’s cell cycle effects from other inhibitors?

Synchronize cells (e.g., serum starvation for G1 arrest) and treat with the compound. Monitor cell cycle progression via flow cytometry (propidium iodide staining) and compare to known inhibitors (e.g., CDK inhibitors). Assess downstream markers like cyclin D1 degradation or p21/p27 accumulation. Unique G1 arrest without S/G2-M phase effects distinguishes it from DNA-damaging agents .

Q. What methodologies evaluate the compound’s role in antigen presentation inhibition?

Use ovalbumin-expressing cell models to measure MHC class I presentation. Compare endogenous protein processing (full-length ovalbumin) vs. exogenous peptide (SIINFEKL) loading. Flow cytometry with H-2Kb^b/SIINFEKL-specific antibodies quantifies surface epitope presentation. Proteasome-dependent epitope generation is confirmed by rescue experiments with proteasome inhibitors or epitope precursors .

Q. How are structure-activity relationships (SAR) analyzed for Clasto-Lactacystin β-lactone analogs?

Systematically modify structural regions:

  • γ-lactam ring : Replace with non-planar moieties to test rigidity requirements.
  • Hydroxyisobutyl group : Alter stereochemistry or substitute with bulkier groups.
  • N-acetylcysteine moiety : Test truncated or substituted variants. Bioassays (neurite outgrowth, proteasome inhibition) quantify activity loss/gain. Inactive analogs are used in competition assays to confirm target specificity .

Data Interpretation & Contradictions

Q. How should researchers address variability in reported IC50 values across studies?

Variability arises from differences in proteasome sources (20S vs. 26S), cell lines, or assay conditions (pH, temperature). Standardize assays using commercially purified human 20S proteasomes and consistent substrate concentrations. Report cell-specific factors (e.g., basal proteasome activity, expression of immunoproteasome subunits) to contextualize results .

Q. What experimental controls are critical for ensuring specificity in neurite outgrowth assays?

Include:

  • Negative controls : DMSO vehicle and inactive analogs (e.g., clastolactacystin dihydroxy acid).
  • Positive controls : Known differentiation agents (e.g., retinoic acid).
  • Cytotoxicity assays : Measure ATP levels or LDH release to exclude growth arrest artifacts.
  • Pathway inhibitors : Confirm mechanistic dependencies (e.g., actin/microtubule inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.